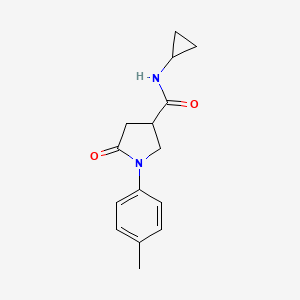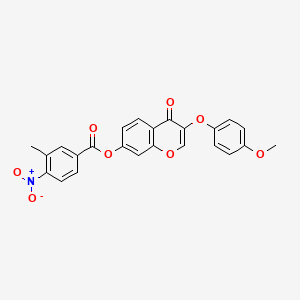![molecular formula C20H20Cl2N2O2 B5035080 bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)
bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime, also known as CMCO, is a chemical compound with potential applications in scientific research. CMCO is a synthetic compound that has been developed for its ability to inhibit the activity of certain enzymes, making it a promising tool for studying various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of enzyme activity. The specific mechanism of action may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime depend on the specific enzyme being targeted. Inhibition of cathepsin B activity can lead to the accumulation of undegraded proteins in lysosomes, leading to cellular dysfunction and death. Inhibition of β-secretase activity can lead to a decrease in the formation of amyloid plaques in Alzheimer's disease, potentially slowing down disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition of enzyme activity. This specificity can help researchers study the specific role of enzymes in various biochemical and physiological processes. However, one limitation of using bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime is its potential toxicity and off-target effects. Careful dosing and selection of appropriate concentrations are necessary to ensure that the compound is not causing unintended effects.
Orientations Futures
Future research on bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime could focus on its potential applications in the study of other enzymes involved in various biochemical and physiological processes. The development of more specific and potent inhibitors could also be explored. Additionally, the potential use of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime in therapeutic applications could be investigated, particularly in the treatment of diseases such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime involves the reaction of bis(4-chlorophenyl)methanone with cyclohexylamine and hydroxylamine-O-sulfonic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has shown potential applications in scientific research, particularly in the study of enzymes involved in various biochemical and physiological processes. bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has been found to inhibit the activity of enzymes such as cathepsin B, a lysosomal protease involved in the degradation of proteins. This inhibition can be used to study the role of cathepsin B in various cellular processes such as autophagy and apoptosis. bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has also been found to inhibit the activity of other enzymes such as β-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. This inhibition can be used to study the role of β-secretase in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-16-10-6-14(7-11-16)19(15-8-12-17(22)13-9-15)24-26-20(25)23-18-4-2-1-3-5-18/h6-13,18H,1-5H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMKKZQZHOTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)

![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5035056.png)
![3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5035057.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5035065.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5035086.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)